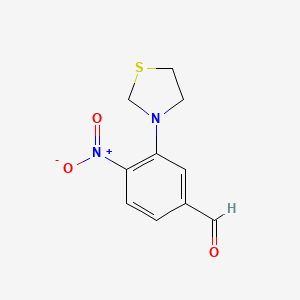

4-Nitro-3-(thiazolidin-3-yl)benzaldehyde

Description

4-Nitro-3-(thiazolidin-3-yl)benzaldehyde is a benzaldehyde derivative featuring a nitro group at the para position (C4) and a thiazolidin-3-yl moiety at the meta position (C3). The compound combines three functional groups: the aldehyde group (reactivity toward nucleophilic addition), the nitro group (electron-withdrawing properties), and the thiazolidine heterocycle (known for biological activity in medicinal chemistry) .

Properties

IUPAC Name |

4-nitro-3-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(12(14)15)10(5-8)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFQAQNZQTZVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with thiazolidine. The reaction is often carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration of benzaldehyde followed by cyclization with thiazolidine. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-Amino-3-(thiazolidin-3-yl)benzaldehyde.

Reduction: 4-Nitro-3-(thiazolidin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-3-(thiazolidin-3-yl)benzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidine ring may also contribute to its biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

4-Nitro-3-(trifluoromethyl)benzaldehyde

This analog replaces the thiazolidin-3-yl group with a trifluoromethyl (CF₃) substituent. Key differences include:

- Electronic Effects : CF₃ is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the aldehyde compared to the thiazolidin-3-yl group, which may exhibit resonance effects due to its sulfur and nitrogen atoms.

- Physical Properties : The CF₃ analog has a molecular weight of 219.11 g/mol and is commercially available at >97% purity, whereas data for the thiazolidin-3-yl derivative are absent in the evidence .

- Applications: CF₃-substituted aromatics are common in agrochemicals and pharmaceuticals, but the thiazolidinone moiety may confer distinct bioactivity due to its heterocyclic nature .

4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic Acid

This compound shares the thiazolidinone ring but replaces the aldehyde with a carboxylic acid. Differences include:

- Reactivity : The carboxylic acid enables hydrogen bonding and salt formation, contrasting with the aldehyde’s nucleophilic reactivity.

- Synthesis: The thiazolidinone ring is formed via a cyclocondensation reaction between a nitro-substituted benzaldehyde and thioglycolic acid, as shown in Scheme 8 of .

Nitration Methods and Positional Effects

compares nitration techniques for benzaldehyde derivatives using Ca(NO₃)₂/CH₃COOH vs. HNO₃/H₂SO₄. While the target compound’s nitro group is para to the aldehyde, positional isomers (e.g., 2-nitro or 3-nitro) would exhibit altered electronic distributions and reactivity.

Chromatographic Behavior

Benzaldehyde derivatives exhibit retention factors (k) of ~1.1 on ODS columns, influenced by interactions with residual silanols . The thiazolidin-3-yl group’s polarity may alter retention compared to simpler analogs like methyl benzoate (k = 1.0).

Data Tables

Table 1: Physical Properties of Selected Analogs

Research Findings and Limitations

- Structural Confirmation : highlights challenges in spectroscopic validation (e.g., missing HNMR data) for nitrated compounds, which may apply to the target compound .

Biological Activity

Introduction

4-Nitro-3-(thiazolidin-3-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidine ring attached to a nitro-substituted benzaldehyde moiety. The presence of the thiazolidine ring is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Molecular Formula

- Chemical Formula : C10H10N2O3S

- Molecular Weight : 238.26 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazolidine derivatives have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies suggest that these compounds can disrupt bacterial cell walls, leading to cell lysis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. For example, it has been reported to significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Apoptotic Mechanism

A study highlighted that treatment with this compound resulted in increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

Thiazolidine derivatives, including this compound, have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : It can modulate signaling pathways related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate ROS generation, leading to oxidative stress in cancer cells.

Research Findings

Recent studies have focused on optimizing the structure of thiazolidine derivatives to enhance their biological activities. For instance, modifications at the thiazolidine ring or the benzaldehyde moiety have been explored to improve potency and selectivity against cancer cells while minimizing toxicity.

Structure-Activity Relationship (SAR)

A systematic SAR analysis has revealed that:

- Substituents on the thiazolidine ring significantly affect antimicrobial and anticancer activities.

- The introduction of electron-withdrawing groups enhances cytotoxicity against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.